N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide
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Overview
Description
Synthesis Analysis
Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment . This review was focused on the synthetic approaches of thiazinane derivatives and their chemical reactivity .Scientific Research Applications
Anti-HIV Activity
The compound N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide has been investigated for its anti-HIV activity. It operates through a mechanism that could potentially serve as an anti-AIDS treatment . Further research in this area may uncover its precise mode of action and potential therapeutic applications.
Analgesic Properties
(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate, a derivative of thiazinane, has demonstrated analgesic activity. This suggests that compounds related to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide could be explored further for pain management .
Antibiotic Potential
Cephradine, a well-known antibiotic, contains a 1,3-thiazine skeleton similar to that found in thiazinanes. This structural motif highlights the potential of thiazinane derivatives in antibiotic drug development .
Anticoagulant Properties
Chlormezanone, another derivative of thiazinane, has been utilized as an anticoagulant. Investigating the anticoagulant effects of compounds related to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide could provide valuable insights .
Future Directions
The future directions for research on “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide” and related compounds could involve further exploration of their synthetic approaches, chemical reactivity, and potential applications in disease treatment . Their unique structure and diverse applications make them a valuable tool in studying material science, organic synthesis, and pharmaceutical development.
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-21-14-9-17-7-3-4-8-20(17)22(21)23(26)24-18-10-12-19(13-11-18)25-15-5-6-16-30(25,27)28/h3-4,7-14H,2,5-6,15-16H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDKADHNBIEGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide |
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